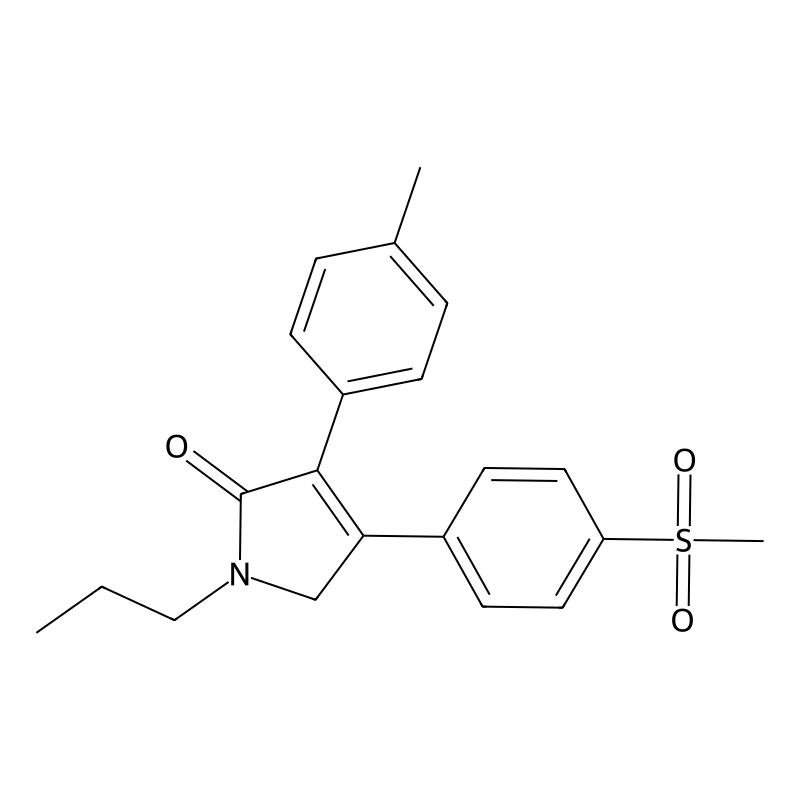Imrecoxib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Cost-Utility Analysis of Imrecoxib
Scientific Field: Health Economics, Pharmacoeconomics
Summary of Application: The objective of this study is to compare the long-term cost-utility of imrecoxib and celecoxib for patients with osteoarthritis (OA) from the perspective of the Chinese healthcare system.
Methods of Application: An economic model was built based on the model from the National Institute for Health and Care Excellence (NICE).
Imrecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) primarily indicated for the treatment of osteoarthritis. It operates by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By selectively targeting COX-2, imrecoxib aims to alleviate pain and inflammation with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound was developed through a balanced inhibition strategy of COX-1 and COX-2, leading to its approval for clinical use in China in 2011 .
Imrecoxib's mechanism of action involves the inhibition of the cyclooxygenase activity that converts arachidonic acid into prostaglandins, which are key mediators of inflammation. The drug acts by blocking the conversion of arachidonic acid to hydroperoxy endoperoxide prostaglandin G2 (PGG2), subsequently preventing its reduction to prostaglandin H2 (PGH2) and other pro-inflammatory mediators . This cascade of reactions is critical in managing inflammatory responses in various conditions.
Imrecoxib exhibits significant biological activity as a COX-2 inhibitor. Its selectivity allows it to reduce inflammation and pain effectively while minimizing adverse effects on the gastrointestinal tract. Pharmacokinetic studies have shown that imrecoxib has a half-life of approximately 20 hours, with peak plasma concentration occurring around 2 hours post-administration . Additionally, it has been noted for its potential effects on other pathways, such as inhibiting epithelial-mesenchymal transition in certain cancer models, suggesting broader therapeutic applications beyond osteoarthritis .
The synthesis of imrecoxib involves several steps:
- Initial Reaction: A compound is reacted with an inert solvent at temperatures ranging from 25°C to 130°C for 1 to 10 hours.
- Cyclization: Following the initial reaction, a secondary compound is added under alkaline conditions, leading to cyclization and formation of imrecoxib.
- Purification: The final product is purified through washing and drying processes .
This multi-step process emphasizes the careful control of reaction conditions and the use of specific solvents and reagents.
Imrecoxib is primarily used for:
- Pain Relief: It is indicated for the symptomatic treatment of osteoarthritis.
- Inflammation Management: Due to its COX-2 selectivity, it can be beneficial in various inflammatory conditions.
- Potential Cancer Treatment: Emerging research suggests that imrecoxib may have applications in oncology, particularly in inhibiting tumor progression through mechanisms involving COX-2 pathways .
Studies have indicated that imrecoxib may interact with other medications, particularly anticoagulants like warfarin. While co-administration did not significantly alter warfarin's pharmacokinetics, caution is advised due to potential competitive inhibition at metabolic enzymes like CYP2C9, which could affect anticoagulant efficacy and safety . Monitoring is recommended when these drugs are used together.
Imrecoxib shares similarities with other selective COX-2 inhibitors but has unique properties that distinguish it from them. Below is a comparison with notable compounds:
| Compound Name | Selectivity | Indications | Unique Features |
|---|---|---|---|
| Celecoxib | High | Osteoarthritis, pain relief | First COX-2 inhibitor approved; widely studied |
| Rofecoxib | High | Pain relief | Withdrawn due to cardiovascular risks |
| Valdecoxib | High | Pain relief | Less commonly used; safety concerns |
| Imrecoxib | Moderate | Osteoarthritis | Potential anti-cancer properties; less gastrointestinal risk |
Imrecoxib's moderate selectivity allows it to balance efficacy and safety differently than its counterparts, making it a valuable option in specific therapeutic contexts.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Feng Z, Chu F, Guo Z, Sun P. Synthesis and anti-inflammatory activity of the major metabolites of imrecoxib. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2270-2. doi: 10.1016/j.bmcl.2009.02.090. Epub 2009 Feb 27. PubMed PMID: 19286379.
3: Xu H, Zhang Y, Sun Y, Zhang P, Chu F, Guo Z, Zhang H, Zhong D. Metabolism and excretion of imrecoxib in rat. Xenobiotica. 2006 May;36(5):441-55. PubMed PMID: 16854781.
4: Xu HY, Zhang P, Gong AS, Sun YM, Chu FM, Guo ZR, Zhong DF. Formation of 4'-carboxyl acid metabolite of imrecoxib by rat liver microsomes. Acta Pharmacol Sin. 2006 Apr;27(4):506-12. PubMed PMID: 16539853.
5: Xu HY, Xie ZY, Zhang P, Sun J, Chu FM, Guo ZR, Zhong DF. Role of rat liver cytochrome P450 3A and 2D in metabolism of imrecoxib. Acta Pharmacol Sin. 2006 Mar;27(3):372-80. PubMed PMID: 16490176.
6: Li Q, Huang HH, Dong Y, Zhong DF. [Investigation on the hydroxylation metabolism of imrecoxib in vitro by using recombinant human CYPs]. Yao Xue Xue Bao. 2005 Oct;40(10):912-5. Chinese. PubMed PMID: 16408808.
7: Chen XH, Bai JY, Shen F, Bai AP, Guo ZR, Cheng GF. Imrecoxib: a novel and selective cyclooxygenase 2 inhibitor with anti-inflammatory effect. Acta Pharmacol Sin. 2004 Jul;25(7):927-31. PubMed PMID: 15210067.








